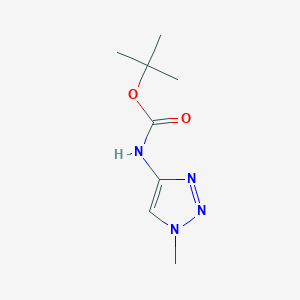

tert-Butyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate

Description

tert-Butyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate is a carbamate-protected triazole derivative widely utilized in medicinal chemistry and organic synthesis. Its structure features a 1,2,3-triazole ring substituted at the 1-position with a methyl group and at the 4-position with a tert-butoxycarbonyl (Boc) carbamate moiety. This compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" . The Boc group serves as a protective moiety for amines, enabling selective deprotection under mild acidic conditions, which is critical for stepwise synthesis in drug development .

The compound’s stability, solubility in organic solvents, and compatibility with solid-phase synthesis methodologies make it a versatile intermediate. Applications span peptide modification, radiopharmaceuticals (e.g., in bioorthogonal labeling for radiotheranostics ), and the development of kinase inhibitors .

Properties

IUPAC Name |

tert-butyl N-(1-methyltriazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)9-6-5-12(4)11-10-6/h5H,1-4H3,(H,9,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMOWIMTSNSWKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(N=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(1-methyl-1H-1,2,3-triazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-methyl-1H-1,2,3-triazole under specific conditions. The reaction is often catalyzed by copper(I) salts in the presence of a base, such as sodium ascorbate, to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(1-methyl-1H-1,2,3-triazol-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include copper(I) salts for catalysis, bases like sodium ascorbate, and solvents such as water or organic solvents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield oxides, while substitution reactions produce various substituted triazole derivatives .

Scientific Research Applications

tert-Butyl(1-methyl-1H-1,2,3-triazol-4-yl)carbamate has numerous applications in scientific research, including:

Chemistry: Used as a ligand in click chemistry for the synthesis of complex molecules.

Biology: Employed in bioconjugation techniques to label biomolecules.

Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.

Industry: Utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of tert-Butyl(1-methyl-1H-1,2,3-triazol-4-yl)carbamate involves its role as a ligand in CuAAC reactions. The compound coordinates with copper(I) ions, facilitating the cycloaddition of azides and alkynes to form 1,2,3-triazoles. This process is highly efficient and selective, making it valuable for various applications .

Comparison with Similar Compounds

Triazole Core Variations

- 1,2,3-Triazole vs. 1,2,4-Triazole : The 1,2,3-triazole in the target compound offers greater metabolic stability compared to 1,2,4-triazoles, which are more prone to ring-opening reactions . However, 1,2,4-triazoles (e.g., in Entry 4, Table 1) exhibit stronger hydrogen-bonding capacity, enhancing their binding affinity in enzyme inhibition .

- Substituent Effects : The 1-methyl group in the target compound sterically shields the triazole ring, reducing undesired side reactions during synthetic steps . In contrast, the ethyl carbamate in Entry 2 (Table 1) provides lower steric hindrance but reduced lipophilicity, limiting its utility in blood-brain barrier penetration studies .

Carbamate Group Modifications

- Boc vs. Ethyl Carbamate: The tert-butyl group in Boc carbamates enhances solubility in nonpolar solvents (e.g., dichloromethane) compared to ethyl derivatives, facilitating purification . However, ethyl carbamates are more hydrolytically stable under basic conditions .

- Glycosylated Carbamates : Compounds like Entry 5 (Table 1) demonstrate the versatility of Boc-protected triazoles in glycobiology, enabling site-specific conjugation of sugars to proteins .

Biological Activity

tert-Butyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate is a synthetic compound that has garnered attention for its diverse biological activities. This compound is primarily recognized for its role in click chemistry, especially in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its unique structure not only enhances reaction rates but also exhibits biocompatibility, making it suitable for various biomedical applications.

- Molecular Formula : C8H14N4O2

- Molecular Weight : 198.22 g/mol

- CAS Number : 1882605-19-7

The compound features a tert-butyl group linked to a carbamate moiety and a 1-methyl-1H-1,2,3-triazole ring, contributing to its solubility and reactivity in biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

1. Antimicrobial Activity

Research indicates that compounds containing the triazole moiety often exhibit antimicrobial properties. The triazole ring can interfere with fungal cell wall synthesis and has been shown to be effective against various pathogens.

2. Drug Delivery Systems

Due to its biocompatibility and low cytotoxicity, this compound is being investigated for use in drug delivery systems. It can facilitate the conjugation of therapeutic agents to target specific cells without inducing significant toxicity.

3. Bioconjugation Techniques

The compound's structure allows it to effectively label biomolecules for imaging and tracking within biological systems. This property is particularly useful in research and clinical diagnostics.

The mechanism by which this compound exerts its biological effects is largely attributed to its ability to coordinate with copper(I) ions during CuAAC reactions. This coordination enhances the efficiency of cycloaddition reactions, leading to the formation of stable triazole derivatives that can interact with biological targets.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of triazole derivatives against Candida albicans and Staphylococcus aureus. The results indicated that this compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

Case Study 2: Drug Delivery Applications

In a recent experiment involving drug delivery systems, this compound was used as a linker to attach anticancer drugs to nanoparticles. The study found that this approach enhanced the targeting efficiency and reduced systemic toxicity compared to free drug administration.

Comparative Analysis with Similar Compounds

| Compound Name | Description | Solubility | Cytotoxicity |

|---|---|---|---|

| This compound | Ligand for CuAAC | High | Low |

| BTTAA | Water-soluble ligand for CuAAC | High | Moderate |

| TBTA | Water-insoluble ligand for CuAAC | Low | High |

This compound stands out due to its excellent water solubility and minimal cytotoxicity, making it a preferable choice in applications requiring high efficiency and low toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.